molecular formula C6H12ClF2NO B2995732 3-(Difluoromethyl)-3-methylmorpholine hydrochloride CAS No. 2230807-94-8

3-(Difluoromethyl)-3-methylmorpholine hydrochloride

Cat. No.: B2995732
CAS No.: 2230807-94-8
M. Wt: 187.61
InChI Key: JIZBLTQODJZSGV-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-3-methylmorpholine hydrochloride is a fluorinated morpholine derivative featuring a difluoromethyl (-CF₂H) and a methyl (-CH₃) group at the 3-position of the six-membered morpholine ring. Morpholine derivatives are widely used in pharmaceutical chemistry due to their versatility as building blocks and their ability to modulate physicochemical properties such as solubility, bioavailability, and metabolic stability . The inclusion of fluorine atoms enhances lipophilicity and resistance to oxidative metabolism, making this compound particularly valuable in drug design .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(difluoromethyl)-3-methylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c1-6(5(7)8)4-10-3-2-9-6;/h5,9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZBLTQODJZSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-3-methylmorpholine hydrochloride typically involves the introduction of the difluoromethyl group into the morpholine ring. One common method is the difluoromethylation of morpholine derivatives using difluorocarbene reagents. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-3-methylmorpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized morpholine derivatives .

Scientific Research Applications

3-(Difluoromethyl)-3-methylmorpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-3-methylmorpholine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Based Analogues

3-Methylmorpholine Hydrochloride (CAS 192661-47-5)
  • Structure : Lacks the difluoromethyl group, containing only a methyl substituent at the 3-position.
  • Molecular Weight : 137.61 g/mol .
  • Melting Point: Not explicitly reported, but analogues like (R)-3-Methylmorpholine hydrochloride melt at 126.0–128.5°C .
  • Key Differences :
    • The absence of fluorine reduces lipophilicity and metabolic stability compared to the difluoromethyl derivative.
    • Lower molecular weight may improve solubility but decrease membrane permeability .
(R)-3-Methylmorpholine Hydrochloride
  • Structure : Enantiomerically pure form of 3-methylmorpholine hydrochloride.
  • Specific Rotation : +1.86° .
  • Relevance : Highlights the role of stereochemistry in biological activity, though fluorination in the target compound may overshadow enantiomeric effects in certain applications .

Azetidine and Pyrrolidine Derivatives

3-(Difluoromethyl)-3-methylazetidine Hydrochloride (CAS 1788041-57-5)
  • Structure : Four-membered azetidine ring with difluoromethyl and methyl groups.
  • Azetidines are less common in pharmaceuticals compared to morpholines, limiting comparative bioavailability data .
3-(Difluoromethyl)-3-fluoropyrrolidine Hydrochloride (CID 112564274)
  • Structure : Five-membered pyrrolidine ring with difluoromethyl and fluorine substituents.
  • Molecular Formula : C₅H₈F₃N .
  • Key Differences :
    • Pyrrolidine’s reduced ring strain compared to azetidine may improve conformational flexibility.
    • The additional fluorine substituent may further enhance metabolic stability but could increase molecular weight (175.60 g/mol) .

Fluorinated Non-Morpholine Compounds

3-Fluoroazetidine Hydrochloride (CAS 617718-46-4)
  • Structure: Monofluorinated azetidine.
  • Similarity Score : 0.81 compared to the target compound .
  • Key Differences :
    • Single fluorine atom provides less lipophilicity than the difluoromethyl group.
    • Azetidine’s strained ring may limit applications requiring prolonged stability .
3-(Dimethylamino)-2,2-difluoropropan-1-ol Hydrochloride (CAS 2305252-90-6)
  • Structure: Open-chain difluorinated propanol derivative.
  • Molecular Weight : 175.60 g/mol .
  • Open-chain structures often exhibit faster metabolic clearance than cyclic analogues .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Content Melting Point (°C) Key Applications/Notes
3-(Difluoromethyl)-3-methylmorpholine HCl C₆H₁₂ClF₂NO ~201.65 (est.) 2 F atoms Not reported High metabolic stability
3-Methylmorpholine HCl C₅H₁₂ClNO 137.61 0 F atoms 126–128.5 Solubility enhancer
3-(Difluoromethyl)-3-methylazetidine HCl C₅H₁₀ClF₂N 165.59 2 F atoms Not reported Reactive intermediate
3-Fluoroazetidine HCl C₃H₇ClF₂N 138.55 2 F atoms Not reported Conformational flexibility

Research Findings and Implications

  • Fluorination Effects: The difluoromethyl group in the target compound significantly enhances lipophilicity (logP ~1.12) and metabolic stability compared to non-fluorinated morpholines .
  • Ring Size Impact : Morpholine’s six-membered ring offers better conformational stability than azetidines, making it preferable for drug candidates requiring prolonged half-lives .
  • Synthetic Challenges : Introducing difluoromethyl groups requires specialized fluorinating agents, as seen in the synthesis of related compounds like Encenicline hydrochloride .

Biological Activity

3-(Difluoromethyl)-3-methylmorpholine hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. The difluoromethyl group imparts distinctive chemical properties, which may enhance its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily linked to its ability to inhibit key enzymes involved in various biochemical pathways. Similar compounds, such as difluoromethylornithine (DFMO), are known to inhibit ornithine decarboxylase (ODC), a crucial enzyme in the polyamine biosynthetic pathway. This inhibition can lead to reduced cell proliferation and has been associated with antiviral effects.

Target Enzymes

  • Ornithine Decarboxylase (ODC) : Inhibition of ODC disrupts polyamine synthesis, which is vital for cell growth and differentiation.
  • Histone Deacetylases (HDACs) : Compounds related to 3-(Difluoromethyl)-3-methylmorpholine have shown potential in inhibiting HDACs, which play significant roles in cancer biology.

Biological Activities

Research indicates that this compound may exhibit various biological activities, including:

Research Findings

Several studies have explored the biological implications of compounds similar to this compound. Below is a summary of relevant findings:

StudyCompoundTargetIC50 (nM)Notes
DFMOODCNot specifiedInhibits polyamine synthesis, leading to reduced cell proliferation.
FNAHDAC395.48Selective for class I HDACs; shows solid tumor cell inhibitory activity.
3-MethylmorpholinesVariousNot specifiedExhibited anti-cancer and anti-HIV activities.

Case Studies

While specific case studies on this compound are scarce, analogs have been studied extensively:

  • DFMO in Cancer Treatment : DFMO has been used in clinical trials for its efficacy against certain cancers due to its ability to inhibit ODC. The results indicate significant tumor size reduction in treated groups compared to controls.
  • HDAC Inhibitors : Research on related benzamide derivatives has shown promising results in inhibiting HDACs, which are crucial for cancer progression.

Q & A

Q. What synthetic strategies are recommended for preparing 3-(difluoromethyl)-3-methylmorpholine hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves constructing the morpholine ring via cyclization reactions, followed by introducing the difluoromethyl and methyl groups. For example, a multi-step approach could include:

Ring formation : Reacting a diol or diamine precursor with a carbonyl compound under acidic conditions to form the morpholine scaffold.

Substituent introduction : Fluorination via reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to install the difluoromethyl group .

Purification : Use of recrystallization (e.g., in ethanol/HCl mixtures) or reverse-phase HPLC to isolate the hydrochloride salt .
Key challenges include controlling regioselectivity during fluorination and minimizing hydrolysis of the difluoromethyl group.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • ¹⁹F NMR : Essential for verifying the presence and environment of the difluoromethyl group. A singlet near δ -100 ppm (vs CFCl₃) is typical for CF₂ groups .
  • ¹H/¹³C NMR : Identifies methyl group integration and morpholine ring conformation. Splitting patterns in ¹H NMR can reveal stereochemical details .
  • X-ray crystallography : Resolves absolute configuration and crystal packing, especially if stereoisomers are suspected .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, with ESI+ modes preferred for hydrochloride salts .

Advanced Research Questions

Q. How can researchers address discrepancies in solubility data for this compound across experimental conditions?

  • Methodological Answer : Solubility variations (e.g., in DMSO vs water) often arise from protonation states and counterion effects. To resolve contradictions:

pH titration : Measure solubility at controlled pH levels (e.g., 1–7) to identify optimal conditions for biological assays.

Counterion exchange : Replace HCl with other salts (e.g., trifluoroacetate) to improve solubility in organic solvents .

Co-solvent systems : Use mixtures like DMSO/water (e.g., 10:90) to balance polarity and avoid precipitation .
Thermodynamic solubility assays (shake-flask method) are preferred over kinetic measurements .

Q. What strategies optimize enantiomeric purity during the synthesis of stereoisomeric this compound?

  • Methodological Answer :
  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-epichlorohydrin) to direct morpholine ring formation .
  • Asymmetric catalysis : Employ palladium or organocatalysts to control stereochemistry during fluoromethylation .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol gradients. Monitor elution profiles via polarimetry .
  • Crystallization-induced asymmetric transformation : Leverage differential solubility of diastereomeric salts (e.g., tartrate derivatives) to enrich enantiopurity .

Q. How do fluorine atoms in this compound influence its pharmacokinetic properties compared to non-fluorinated analogs?

  • Methodological Answer :
  • Lipophilicity : Fluorine increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Use shake-flask logD₇.₄ measurements to quantify .
  • Metabolic stability : The CF₂ group resists oxidative metabolism (CYP450 enzymes), prolonging half-life. Compare in vitro microsomal assays with non-fluorinated analogs .
  • Bioavailability : Fluorine’s electronegativity lowers basicity of the morpholine nitrogen, reducing protonation in physiological pH and altering absorption .

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